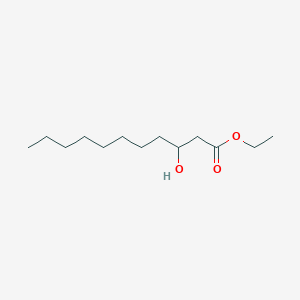

Ethyl 3-hydroxyundecanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H26O3 |

|---|---|

Molecular Weight |

230.34 g/mol |

IUPAC Name |

ethyl 3-hydroxyundecanoate |

InChI |

InChI=1S/C13H26O3/c1-3-5-6-7-8-9-10-12(14)11-13(15)16-4-2/h12,14H,3-11H2,1-2H3 |

InChI Key |

YFMDYRSJKCQYQN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CC(=O)OCC)O |

Origin of Product |

United States |

Nomenclature and Stereochemical Considerations in Chemical Research

Systematic Nomenclature and Isomeric Forms of Ethyl 3-hydroxyundecanoate

This compound is an organic compound classified as a 3-hydroxy ester. The systematic IUPAC name for this compound is this compound. It possesses a molecular formula of C13H26O3. The structure consists of an undecanoate backbone, which is an eleven-carbon saturated fatty acid ester, with a hydroxyl (-OH) group located on the third carbon atom (C-3). The "ethyl" prefix indicates the ester is formed from ethanol (B145695).

Due to the presence of a chiral center at the C-3 position, where the hydroxyl group is attached, this compound can exist as two different stereoisomers:

(R)-ethyl 3-hydroxyundecanoate

(S)-ethyl 3-hydroxyundecanoate

These two isomers are enantiomers, meaning they are non-superimposable mirror images of each other. They share the same chemical formula and connectivity of atoms but differ in the three-dimensional arrangement of the atoms around the chiral center.

Significance of Stereochemistry in Research on 3-Hydroxy Esters

The stereochemistry of 3-hydroxy esters is a critical aspect of chemical research, as the spatial arrangement of atoms can profoundly influence a molecule's biological activity and physical properties. solubilityofthings.commhmedical.com The different interactions of enantiomers with chiral environments, such as biological receptors or enzymes, often lead to significantly different physiological responses. libretexts.orgbartleby.com

In the broader context of organic chemistry, the 3-hydroxy functional group is significant. Its presence can affect a molecule's solubility, reactivity, and ability to interact with biological targets. ontosight.ai For instance, the position of a hydroxyl group in fatty acids can influence their physical properties and metabolic pathways. ontosight.ai

Enantiomeric Purity and Chiral Resolution for Academic Studies

Achieving enantiomeric purity, or a high enantiomeric excess (e.e.), is often a primary goal in the synthesis of chiral molecules for academic and pharmaceutical research. libretexts.org Enantiomerically pure compounds are essential for accurately studying the specific biological roles and mechanisms of action of each stereoisomer. nih.gov The synthesis of optically active 3-hydroxy esters has been a subject of interest, with methods like asymmetric reduction of 3-oxo esters and enantioselective Reformatsky reactions being explored. nii.ac.jp

Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. libretexts.org Since enantiomers have identical physical properties in an achiral environment, this separation is often challenging. libretexts.org Common methods for chiral resolution include:

Formation of Diastereomers: Reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form diastereomers. Diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography. libretexts.org

Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to directly separate enantiomers. This method relies on the differential interactions between the enantiomers and the chiral stationary phase. libretexts.org

Enzymatic Resolution: Utilizing enzymes that selectively catalyze a reaction with one enantiomer, leaving the other unreacted. nih.govacs.org This highly stereoselective method can provide enantiomers with high purity. nih.govacs.org

The determination of enantiomeric excess is crucial to verify the success of a resolution or an asymmetric synthesis. nih.gov Chiral HPLC is a common and reliable method for this purpose. nih.gov

The synthesis of enantiomerically pure 3-hydroxy esters and other chiral compounds is vital for advancing our understanding of biological systems and for the development of new therapeutic agents. google.comrsc.org

Advanced Synthetic Methodologies and Chemical Transformations

Chemical Synthesis Routes to Ethyl 3-hydroxyundecanoate

Traditional chemical synthesis provides robust and scalable methods for producing this compound. Recent advancements have focused on controlling the stereochemistry at the C3 position, leading to highly selective and efficient synthetic routes.

Achieving high enantioselectivity in the synthesis of β-hydroxy esters such as this compound is paramount for its potential applications. One of the most effective methods is the asymmetric reduction of the corresponding β-keto ester, ethyl 3-oxoundecanoate. This transformation can be accomplished using chiral catalysts, often involving transition metals like Ruthenium complexed with chiral ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). This approach facilitates the stereospecific addition of hydrogen across the ketone, yielding the hydroxyl group with a preferred spatial orientation.

Another powerful strategy involves diastereoselective aldol (B89426) reactions. In this method, a chiral auxiliary is attached to one of the reactants to direct the approach of the other, thereby controlling the stereochemical outcome of the newly formed chiral center. After the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched product. Furthermore, organocatalysis has emerged as a significant tool, using small chiral organic molecules to catalyze enantioselective reactions, avoiding the need for metal catalysts. frontiersin.org For instance, chiral N-heterocyclic carbenes (NHCs) can catalyze the enantioselective synthesis of related cyclopentenes from 1,3-diketones, demonstrating a pathway that could be adapted for β-hydroxy ester synthesis. nih.gov

The translation of a synthetic route from discovery to a reliable laboratory-scale procedure requires meticulous optimization of reaction conditions. Key parameters that influence the yield, purity, and reaction time include solvent, temperature, catalyst loading, and reactant concentration. For the esterification process to produce this compound, or for precursor reactions, a systematic approach is used to find the optimal balance.

For example, in a typical esterification or reduction reaction, a design of experiments (DoE) approach can be implemented. The choice of solvent is critical; nonpolar solvents like toluene (B28343) might be suitable for certain steps, while protic solvents such as ethanol (B145695) could be favored for others, potentially affecting reaction rates and equilibrium positions. researchgate.net Temperature is another crucial variable; while higher temperatures often increase reaction rates, they can also lead to side reactions or catalyst degradation. Catalyst loading must be minimized for economic and environmental reasons without compromising reaction efficiency.

Table 1: Illustrative Optimization of a Hypothetical Reduction Step to this compound This table presents hypothetical data to illustrate an optimization process.

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (%) |

| 1 | 1.0 | Toluene | 25 | 24 | 75 | 90 |

| 2 | 0.5 | Toluene | 25 | 24 | 60 | 90 |

| 3 | 1.0 | Ethanol | 25 | 18 | 88 | 92 |

| 4 | 1.0 | Dichloromethane | 25 | 24 | 82 | 88 |

| 5 | 1.0 | Ethanol | 40 | 12 | 95 | 91 |

| 6 | 0.75 | Ethanol | 40 | 16 | 94 | 92 |

Based on such a screening process, optimal conditions can be identified to maximize both conversion and stereoselectivity for reliable lab-scale production.

Research into novel catalyst systems aims to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, this includes advancements in catalysts for both the key reduction step and the final esterification. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and recycled. Magnetic nanoparticles coated with a catalytic species, for example, can be removed using an external magnet, simplifying purification. scielo.org.zanih.gov

In the realm of homogeneous catalysis, isothiourea-based organocatalysts have shown high efficiency in acylative dynamic kinetic resolutions, a process that can be used to synthesize tetra-substituted 3-hydroxyphthalide esters with high enantioselectivity. researchgate.net This type of catalysis could be adapted for the kinetic resolution of racemic this compound. Bifunctional catalysts, which possess both an acidic site for esterification and a redox site for oxidation or reduction, offer the potential for one-pot syntheses from simpler precursors like alkenes, though this is a complex undertaking. toagosei.co.jp The development of such multi-functional systems represents a significant step towards more streamlined and atom-economical synthetic processes.

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions (temperature and pH) and can exhibit exquisite stereospecificity, making them ideal for the production of enantiomerically pure compounds like (R)- or (S)-Ethyl 3-hydroxyundecanoate. ucl.ac.uk

The success of a biocatalytic process hinges on finding the right enzyme. A common strategy for producing chiral hydroxy esters is the kinetic resolution of a racemic mixture using lipases. In this process, a panel of commercially available lipases is screened for their ability to selectively catalyze a reaction (e.g., acylation or hydrolysis) on one enantiomer faster than the other. nih.gov This difference in reaction rate allows for the separation of the fast-reacting enantiomer (as the product) from the slow-reacting one (as unreacted starting material).

Lipases such as Candida antarctica lipase (B570770) B (CALB), Pseudomonas fluorescens lipase (PFL), and Candida rugosa lipase (CRL) are frequently tested. nih.gov The performance of each enzyme is evaluated based on the conversion percentage and the enantiomeric excess (e.e.) of both the product and the remaining substrate. If a suitable naturally occurring enzyme cannot be found, protein engineering techniques can be used to modify an enzyme's active site to improve its activity, stability, or selectivity for the target substrate.

Table 2: Illustrative Screening of Lipases for Kinetic Resolution of Racemic this compound This table presents hypothetical data to illustrate an enzyme screening process.

| Entry | Enzyme Source | Reaction Type | Conversion (%) | Substrate e.e. (%) | Product e.e. (%) |

| 1 | Candida antarctica Lipase B (CALB) | Acetylation | 51 | >99 (R) | 98 (S) |

| 2 | Pseudomonas fluorescens Lipase (PFL) | Acetylation | 45 | 85 (R) | 95 (S) |

| 3 | Candida rugosa Lipase (CRL) | Acetylation | 30 | 43 (R) | 98 (S) |

| 4 | Porcine Pancreas Lipase (PPL) | Acetylation | 15 | 18 (R) | 90 (S) |

| 5 | Mucor javanicus Lipase (MJL) | Hydrolysis | 48 | 94 (S) | 97 (R) |

From this hypothetical screening, CALB would be an excellent candidate for producing (R)-Ethyl 3-hydroxyundecanoate as the unreacted substrate and the (S)-acetate derivative as the product.

Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic reactions to create efficient and practical routes to target molecules. rug.nlnih.gov A typical chemoenzymatic strategy for this compound involves the chemical synthesis of the racemic compound, followed by an enzymatic resolution step to separate the enantiomers.

For example, racemic this compound can be readily prepared using a standard chemical reduction of ethyl 3-oxoundecanoate. This racemic mixture is then subjected to enzymatic kinetic resolution. Using an enzyme like Candida antarctica lipase B (CALB) in an organic solvent, an acyl donor such as vinyl acetate (B1210297) is added. The enzyme will selectively acylate one enantiomer (e.g., the S-enantiomer) to form ethyl 3-acetoxyundecanoate, leaving the other enantiomer (the R-enantiomer) largely unreacted. researchgate.net At approximately 50% conversion, the reaction is stopped. The resulting mixture contains the acylated S-enantiomer and the unreacted R-hydroxy ester, which can then be separated by standard techniques like column chromatography. This approach provides access to both enantiomers in high optical purity. mdpi.com

Derivatization and Analog Synthesis for Research Purposes

The molecular structure of this compound, featuring a hydroxyl group, an ester, and a long alkyl chain, offers multiple sites for chemical modification. This versatility makes it a valuable target for derivatization and analog synthesis, enabling detailed research into reaction mechanisms, structure-reactivity relationships, and its potential as a building block for more complex molecules.

Isotopically labeled analogs of this compound are indispensable tools for mechanistic studies in chemistry and biochemistry. The incorporation of isotopes like deuterium (B1214612) (²H or D) and carbon-13 (¹³C) allows researchers to trace the path of atoms through complex reaction sequences and metabolic pathways without significantly altering the chemical properties of the molecule. chem-station.com

Deuterium Labeling: Deuterium-labeled compounds are frequently synthesized to investigate kinetic isotope effects (KIE), which can help elucidate the rate-determining steps of a reaction. chem-station.com The synthesis of deuterated this compound can be achieved through several established methods. For instance, using deuterated reducing agents, such as sodium borodeuteride (NaBD₄), in the reduction of the corresponding β-keto ester (ethyl 3-oxoundecanoate) can introduce a deuterium atom at the C3 position. Alternatively, employing deuterated starting materials in a multi-step synthesis, such as deuterated aldehydes in condensation reactions, provides another route to specifically labeled products. nih.gov The use of D₂O in certain catalytic exchange reactions can also introduce deuterium at specific, typically acidic, C-H positions. chem-station.commdpi.com

Carbon-13 Labeling: Carbon-13 labeling is particularly useful for nuclear magnetic resonance (NMR) spectroscopy studies and for tracing the metabolic fate of the carbon skeleton. medchemexpress.comdocbrown.info Synthesis of ¹³C-labeled this compound can be accomplished through chemical synthesis using commercially available ¹³C-labeled precursors, such as ¹³C-labeled acetyl-CoA or ethyl acetate, in a Claisen condensation type reaction. wikipedia.org In the context of biochemical research, microorganisms like Ralstonia eutropha can be cultured in a medium containing a ¹³C-enriched carbon source, such as [U-¹³C₆]D-glucose, to produce ¹³C-labeled polyhydroxyalkanoates (PHAs). researchgate.net Subsequent isolation and transesterification of the poly(3-hydroxyundecanoate) component would yield ¹³C-labeled this compound.

The precise location and incorporation of these labels are confirmed using analytical techniques such as mass spectrometry (MS) and NMR spectroscopy. mdpi.comresearchgate.net

Table 1: Potential Strategies for Isotopic Labeling of this compound

| Isotope | Labeling Position | Synthetic Strategy | Purpose |

|---|---|---|---|

| Deuterium (D) | C3-H | Reduction of ethyl 3-oxoundecanoate with NaBD₄ | Mechanistic studies (KIE) |

| Deuterium (D) | Various | Use of deuterated aldehydes/precursors in synthesis | Mechanistic pathway tracing |

| Carbon-13 (¹³C) | C1, C2 | Claisen-type condensation with ¹³C₂-ethyl acetate | NMR studies, metabolic tracing |

Structure-reactivity relationship studies involve systematically modifying a molecule's structure to observe how these changes affect its chemical behavior. Such studies on this compound and related compounds provide fundamental insights into their reactivity and help in tailoring molecules for specific applications, such as creating polymers with desired properties. cusat.ac.inunesp.br

Key modifications to the this compound scaffold can be targeted at three primary locations:

The Hydroxyl Group: The secondary alcohol at the C3 position is a prime site for modification. It can undergo oxidation to form the corresponding ketone (ethyl 3-oxoundecanoate), or esterification/etherification to introduce a wide variety of functional groups. These changes significantly alter the molecule's polarity, hydrogen-bonding capability, and reactivity as a nucleophile, which is critical when it is used as a monomer in polymerization reactions.

The Alkyl Chain: The length and branching of the undecanoate side chain influence the molecule's steric hindrance and lipophilicity. Synthesizing analogs with shorter (e.g., hydroxyoctanoate) or longer (e.g., hydroxydodecanoate) alkyl chains allows for the study of how chain length affects reaction rates and the physical properties (e.g., glass transition temperature, crystallinity) of resulting polymers. nih.govnih.gov

The Ethyl Ester: The ester group can be readily converted to other esters via transesterification with different alcohols (e.g., methyl, butyl). This modification can alter reactivity and is a key step in processes like the depolymerization of PHAs into their constituent alkyl esters. Saponification of the ester yields the corresponding carboxylate salt (3-hydroxyundecanoate), which can then be used in different coupling reactions.

These systematic modifications are essential for building a comprehensive understanding of how specific structural features govern chemical outcomes, a core principle in physical organic chemistry and materials science. frontiersin.org

Table 2: Examples of Chemical Modifications for Structure-Reactivity Studies

| Modification Site | Reaction Type | Resulting Structure | Investigated Property |

|---|---|---|---|

| C3-Hydroxyl Group | Oxidation | Ethyl 3-oxoundecanoate | Carbonyl reactivity, monomer stability |

| C3-Hydroxyl Group | Acylation | Ethyl 3-acyloxyundecanoate | Steric effects, polymer properties |

| Alkyl Chain | Chain Length Variation | Ethyl 3-hydroxyoctanoate | Lipophilicity, steric hindrance, polymer flexibility |

| Ethyl Ester Group | Transesterification | Mthis compound | Reaction kinetics, purification characteristics |

This compound, particularly its enantiomerically pure forms, is a valuable chiral building block for the synthesis of more complex and biologically relevant molecules. orgsyn.org Its bifunctional nature—possessing both a nucleophilic hydroxyl group and an electrophilic ester carbonyl—allows it to be incorporated into larger structures through a variety of synthetic strategies.

Macrocycle Synthesis: One of the significant applications of β-hydroxy esters is in the synthesis of macrocycles, a class of compounds prominent in drug discovery and materials science. d-nb.inforug.nl The hydroxy acid obtained from the hydrolysis of this compound can serve as a precursor in macrolactonization reactions. Modern synthetic approaches, such as ring-closing metathesis or multicomponent reactions, can utilize derivatives of this compound as key components to construct diverse macrocyclic scaffolds of varying ring sizes and functionalities. d-nb.infonih.gov

Polymer and Biopolymer Synthesis: The compound is a monomer unit found in certain naturally occurring polyhydroxyalkanoates (PHAs), which are biodegradable polyesters. core.ac.uk Research into creating novel biomaterials often involves the chemical synthesis of copolymers. For example, poly(3-hydroxyoctanoate-co-3-hydroxyundecanoate) has been chemically modified by grafting poly(ethylene glycol) (PEG) to its backbone, creating amphiphilic graft copolymers that can self-assemble into polymersomes for potential drug delivery applications. nih.gov

Synthesis of Natural Products and Analogs: The chiral center at the C3 position makes optically active this compound a valuable synthon in the total synthesis of natural products. orgsyn.orgnankai.edu.cn It can be used to introduce specific stereochemistry and a functionalized alkyl chain into a target molecule. Furthermore, it serves as a precursor for other important synthetic intermediates, such as β-lactams, which are core structures in many antibiotic drugs. ethz.ch The general strategy involves leveraging the existing stereocenter and functional groups to build up molecular complexity in a controlled, stepwise manner. nih.govnih.gov

Table 3: this compound as a Precursor in Complex Synthesis

| Target Molecule Class | Synthetic Strategy | Role of Precursor |

|---|---|---|

| Macrocycles | Macrolactonization, Ring-Closing Metathesis | Provides a linear hydroxy-acid or di-functionalized segment |

| Functional Polymers | Grafting-to/from polymerization | Forms the polymer backbone for further modification |

| β-Lactams | Cyclization reactions | Serves as a chiral starting material |

Natural Occurrence and Biosynthetic Pathway Elucidation

Identification in Microbial Metabolomes and Fermentation Broths

Ethyl 3-hydroxyundecanoate itself has not been specifically identified in published microbial metabolomic studies or fermentation broth analyses. However, its corresponding acid monomer, 3-hydroxyundecanoate (3HUD), is a well-documented constituent of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), which are biopolyesters synthesized by various bacteria and found in their fermentation products. mdpi.commdpi.com These polymers serve as intracellular carbon and energy storage materials. ethz.ch

The identification of 3-hydroxyundecanoate typically occurs after the extraction of the PHA polymer from the bacterial biomass, followed by a chemical process like acid-catalyzed alcoholysis (e.g., methanolysis or ethanolysis) to break the polymer down into its constituent monomeric esters (methyl or ethyl 3-hydroxyalkanoates), which are then identified and quantified using gas chromatography/mass spectrometry (GC/MS). ethz.chjmb.or.kr

Several species of Pseudomonas are notable for their ability to produce PHAs containing 3-hydroxyundecanoate monomers when cultured in fermentation broths with specific carbon sources.

Pseudomonas putida : Strains such as P. putida KT2440 and GPo1 are known to synthesize mcl-PHAs that include 3-hydroxyundecanoate as a monomer unit. mdpi.comethz.ch For instance, when P. putida GPo1 is fed undecanoic acid, it produces a copolymer designated as PHUA, which is composed of (R)-3-hydroxyundecanoate, (R)-3-hydroxynonanoate, (R)-3-hydroxyheptanoate, and (R)-3-hydroxypentanoate monomers. ethz.ch

Pseudomonas aeruginosa : The strain P. aeruginosa BM114, when grown on undecanoic acid, has been shown to produce a blended polymer that includes a copolyester of 3-hydroxyheptanoate, 3-hydroxynonanoate, and 3-hydroxyundecanoate. jmb.or.kr

Pseudomonas oleovorans : This species also produces copolyesters containing C11 repeating units (3-hydroxyundecanoate) when supplied with undecanoic acid as a carbon source in the fermentation medium. jmb.or.kr

The monomeric composition of PHAs produced by these microorganisms is highly dependent on the provided carbon substrate, a key factor in directing the biosynthetic pathways toward the incorporation of specific monomers like 3-hydroxyundecanoate. nih.gov

Table 1: Identification of 3-Hydroxyundecanoate (3HUD) in Microbial Fermentation Products

| Microorganism | Fermentation Product | Precursor Substrate | Method of Detection | Reference(s) |

|---|---|---|---|---|

| Pseudomonas putida GPo1 | Poly(3-hydroxyundecanoate-co-3-hydroxynonanoate-co-3-hydroxyheptanoate-co-3-hydroxypentanoate) (PHUA) | Undecanoic acid | GC/MS after alcoholysis | ethz.chethz.ch |

| Pseudomonas putida KT2440 | Medium-chain-length Polyhydroxyalkanoates (mcl-PHAs) | Not specified | Not specified | mdpi.com |

| Pseudomonas aeruginosa BM114 | Poly(3-hydroxyheptanoate-co-3-hydroxynonanoate-co-3-hydroxyundecanoate) | Undecanoic acid | Not specified | jmb.or.kr |

| Pseudomonas oleovorans | Copolyester containing C7, C9, and C11 units | Undecanoic acid | GC/MS after alcoholysis | jmb.or.kr |

Elucidation of Biosynthetic Pathways in Model Organisms

The biosynthesis of 3-hydroxyundecanoate occurs as part of the pathway for medium-chain-length polyhydroxyalkanoate (mcl-PHA) synthesis in bacteria. The primary model organisms for studying this process are various species of Pseudomonas. The pathway involves a series of enzymatic reactions that convert intermediates from fatty acid metabolism into monomers that are then polymerized. nih.gov

The synthesis of mcl-PHAs, including polymers containing 3-hydroxyundecanoate, primarily relies on intermediates from the fatty acid β-oxidation cycle or the de novo fatty acid synthesis pathway. The key enzymatic steps and the genes encoding them have been extensively studied. mdpi.comnih.gov

Precursor Supply from β-Oxidation : When fatty acids like undecanoic acid are supplied as the carbon source, they enter the β-oxidation cycle. This cycle produces various (R)-3-hydroxyacyl-CoA intermediates, which are the direct precursors for PHA synthesis. ethz.chnih.gov Key genes in this pathway include those encoding acyl-CoA dehydrogenases (fadE), enoyl-CoA hydratases (fadB), and 3-ketoacyl-CoA thiolases (fadA). ethz.ch

Precursor Supply from De Novo Fatty Acid Synthesis : When non-fatty acid carbon sources like sugars or glycerol (B35011) are used, intermediates are channeled from central metabolism (e.g., acetyl-CoA) into the de novo fatty acid synthesis pathway. An intermediate, (R)-3-hydroxyacyl-ACP (acyl carrier protein), is diverted from this pathway. mdpi.comnih.gov

Conversion to PHA Monomer : The (R)-3-hydroxyacyl-ACP intermediate is converted to (R)-3-hydroxyacyl-CoA by the enzyme 3-hydroxyacyl-ACP:CoA transacylase , which is encoded by the phaG gene. This is a crucial link between fatty acid synthesis and PHA production. mdpi.comnih.gov

Polymerization : The final step is the polymerization of (R)-3-hydroxyacyl-CoA monomers into the PHA polymer chain. This reaction is catalyzed by PHA synthase , encoded by the phaC gene. mdpi.com PHA synthases are categorized into different classes based on their substrate specificity. Class II PHA synthases , found in Pseudomonas species, are responsible for polymerizing medium-chain-length monomers, including 3-hydroxyundecanoate (C11). mdpi.com Many Pseudomonas strains possess two PHA synthase genes, phaC1 and phaC2. nih.gov

Table 2: Key Genes and Enzymes in the Biosynthesis of mcl-PHAs (including 3-Hydroxyundecanoate)

| Gene(s) | Enzyme | Function | Pathway Involvement | Reference(s) |

|---|---|---|---|---|

| fadA, fadB | β-oxidation enzymes | Generate (R)-3-hydroxyacyl-CoA intermediates from fatty acids | Fatty Acid β-Oxidation | ethz.ch |

| phaG | 3-hydroxyacyl-ACP:CoA transacylase | Converts (R)-3-hydroxyacyl-ACP to (R)-3-hydroxyacyl-CoA | Link between de novo fatty acid synthesis and PHA pathway | mdpi.comnih.gov |

| phaC (Class II) | PHA Synthase | Polymerizes (R)-3-hydroxyacyl-CoA monomers | Final step of PHA synthesis | mdpi.com |

| phaF, phaI | Phasins | Structural proteins for PHA granule formation | Granule Assembly | nih.gov |

| phaD | Transcriptional Activator | Regulation of PHA synthesis genes | Regulation | mdpi.com |

| phaZ | PHA Depolymerase | Degrades PHA polymer | PHA Turnover | mdpi.com |

The composition of synthesized mcl-PHAs is directly influenced by the precursor substrates provided during fermentation. Numerous studies have demonstrated that feeding bacteria with undecanoic acid (a C11 fatty acid) results in the incorporation of 3-hydroxyundecanoate (C11), 3-hydroxynonanoate (C9), and 3-hydroxyheptanoate (C7) monomers into the final polymer. ethz.chjmb.or.krjmb.or.kr This occurs because the β-oxidation of undecanoic acid produces acyl-CoA intermediates of decreasing chain lengths (C11, C9, C7, etc.), which are then incorporated by the PHA synthase. jmb.or.kr

Metabolic flux analysis (MFA) is a powerful tool used to quantify the flow of carbon through the metabolic networks of microorganisms, providing insights into how precursor and cofactor supply can be optimized for the production of a desired bioproduct like PHA. jmb.or.krnih.gov While MFA studies have not focused exclusively on this compound, extensive research on mcl-PHA production in P. putida and P(3HB) production in E. coli has revealed key principles:

Cofactor Balance : The synthesis of PHAs is highly dependent on the availability of reducing equivalents, particularly NADPH. jmb.or.krresearchgate.net The ratio of NADPH to NADP+ is a critical factor influencing the flux towards PHA. jmb.or.kr MFA studies have shown that under conditions favoring PHA production, metabolic fluxes are redirected through pathways that generate more NADPH, such as the Entner-Doudoroff (ED) pathway or the pentose (B10789219) phosphate (B84403) (PP) pathway. nih.govdiva-portal.org

Carbon Flux Distribution : Under nutrient-limiting conditions (typically nitrogen or phosphate limitation) with an excess carbon source, the flux of acetyl-CoA, a central metabolic intermediate, is diverted away from the TCA cycle (which slows down due to reduced demand for biomass precursors) and towards PHA synthesis. nih.govnih.gov

Glycerol Metabolism : In P. putida KT2440 grown on glycerol, MFA revealed that the shift from carbon to nitrogen limitation alters flux distribution to enhance precursor availability for PHA synthesis. This includes increased flux through the ED pathway and pyruvate (B1213749) metabolism, coupled with reduced respiration via the glyoxylate (B1226380) shunt. nih.gov

These analyses provide a quantitative understanding of the cellular response to PHA-accumulating conditions and identify potential targets for metabolic engineering to improve the yield and productivity of specific PHAs. nih.govdiva-portal.org

Sophisticated Analytical Characterization Techniques in Chemical Research

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic techniques are essential for separating the components of a mixture and for quantifying the amount of a specific compound present.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.net In GC, the sample is vaporized and passed through a column that separates the components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer for detection and identification.

The development of a GC-MS method for Ethyl 3-hydroxyundecanoate would involve optimizing parameters such as the type of GC column, the temperature program of the oven, and the injection method. researchgate.netmdpi.com For compounds with hydroxyl groups, a derivatization step, such as silylation, is often employed to increase volatility and improve chromatographic peak shape. nih.govfrontiersin.org

Method validation is a critical step to ensure that the analytical method is reliable and reproducible. nih.gov This involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. mdpi.comnih.gov A validated GC-MS method can be used to accurately quantify this compound in various research matrices.

Table 3: Typical Parameters for GC-MS Method Validation

| Parameter | Description |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. |

| Accuracy | The closeness of the measured value to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. americanpharmaceuticalreview.com It is particularly well-suited for compounds that are not sufficiently volatile for GC analysis. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases.

For determining the purity of this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). A UV detector could be used for detection if the analyte possesses a suitable chromophore, or a more universal detector like a refractive index detector or an evaporative light scattering detector could be used.

Since this compound contains a chiral center at the C3 position, it can exist as two enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment but can exhibit different biological activities. americanpharmaceuticalreview.com Chiral HPLC is the primary technique for separating and quantifying enantiomers. americanpharmaceuticalreview.comchromatographyonline.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. americanpharmaceuticalreview.comsigmaaldrich.com The development of a chiral HPLC method would involve screening different types of CSPs and mobile phases to achieve baseline resolution of the two enantiomers. nih.gov Validation of the chiral method is necessary to ensure accurate determination of the enantiomeric purity or enantiomeric excess (ee). nih.gov

Advanced Sample Preparation and Derivatization Strategies for Analytical Enhancement

The accurate and sensitive analysis of this compound, particularly from complex matrices, necessitates sophisticated sample preparation and derivatization techniques. These strategies are crucial for isolating the analyte, reducing matrix interference, and enhancing its chromatographic properties, especially for gas chromatography (GC) analysis. Due to its structure, which includes a polar hydroxyl group and a long alkyl chain, direct analysis can be challenging, often leading to poor peak shape and low sensitivity.

Sample Preparation Techniques

Effective sample preparation is the cornerstone of reliable quantification. The choice of technique depends heavily on the sample matrix, whether it is a biological fluid, a bacterial culture, or a food product.

Liquid-Liquid Extraction (LLE): A fundamental technique used to separate analytes based on their differential solubility in two immiscible liquid phases. scioninstruments.com For this compound, LLE with organic solvents like hexane, dichloromethane, or ethyl acetate (B1210297) can effectively extract the compound from aqueous samples. scioninstruments.com The efficiency of the extraction is dependent on the solvent's polarity and the pH of the aqueous phase.

Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration, offering better recovery and cleaner extracts compared to LLE. scioninstruments.com For a moderately polar compound like this compound, a variety of sorbents can be employed.

| Sorbent Type | Interaction Mechanism | Typical Application |

| Reversed-Phase (e.g., C8, C18) | Hydrophobic (van der Waals) interactions | Extraction from aqueous samples (e.g., biological fluids, culture media). nih.gov |

| Normal-Phase (e.g., Silica) | Polar interactions (hydrogen bonding) | Separation from nonpolar interferences. |

| Ion Exchange | Electrostatic interactions | Used for the parent acid (3-hydroxyundecanoic acid) before esterification. |

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that integrates sampling, extraction, and concentration into a single step. psu.edu A fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample or its headspace. Headspace SPME (HS-SPME) is particularly useful for volatile and semi-volatile compounds in complex matrices. chromatographyonline.comresearchgate.net Given that this compound has been identified as a volatile compound in some fruits, HS-SPME is a viable and rapid preparation method. ashs.org Vacuum-assisted HS-SPME can further enhance the extraction of semi-volatile compounds by increasing their concentration in the headspace. chromatographyonline.com

Sample Preparation from Cellular Material: When analyzing related polyhydroxyalkanoates (PHAs) from bacterial sources, sample preparation involves cell harvesting via centrifugation, washing to remove media components, and lyophilization (freeze-drying). researchgate.netnih.gov The dried cell mass is then subjected to a derivatization step, which simultaneously extracts and modifies the analyte. researchgate.net

Derivatization for Gas Chromatography (GC) Analysis

Derivatization is a chemical modification process designed to produce a new compound with properties that are more suitable for a given analytical technique. For the GC analysis of this compound, the primary goal is to mask the polar hydroxyl group, thereby increasing the analyte's volatility and thermal stability, and improving chromatographic peak shape. researchgate.net

Silylation: This is one of the most common derivatization methods for compounds containing active hydrogens, such as alcohols. The hydroxyl group is converted into a trimethylsilyl (B98337) (TMS) ether. This reaction significantly reduces the polarity and hydrogen-bonding capacity of the molecule. A common reagent for this purpose is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). theses.cz The resulting TMS derivative of this compound is more volatile and less prone to adsorption on the GC column. researchgate.net

Acylation: In this strategy, the hydroxyl group is converted to an ester. For instance, acetylation using acetic anhydride (B1165640) will transform the hydroxyl group into an acetyl ester. This modification also serves to decrease polarity and improve chromatographic performance. A three-step derivatization involving methanolysis, acetylation, and disulfide addition has been used to determine the structure of related unsaturated monomers from PHAs. nih.gov

Alkylation/Esterification: While the carboxyl group of the parent 3-hydroxyundecanoic acid is already esterified in the target molecule, this derivatization is central to the analysis of related compounds like PHAs. In PHA analysis, the polymer is depolymerized and converted into volatile methyl esters via acid-catalyzed methanolysis. tandfonline.com This process breaks the polymer chain and simultaneously derivatizes the resulting monomers. The conditions for this reaction are well-documented and provide a strong analytical basis for understanding the behavior of 3-hydroxyalkanoate esters.

Table 1: GC-MS Analysis of 3-Hydroxyalkanoate Methyl Esters after Methanolysis Derivatization

The following table, adapted from research on PHA analysis, shows the retention times for various 3-hydroxyalkanoate methyl esters, which are close structural analogs of this compound. This data illustrates the effectiveness of derivatization for GC-based separation of this class of compounds. researchgate.net

| Derivatized Monomer (Methyl Ester) | Carbon Chain Length | Retention Time (min) |

| Methyl 3-hydroxyhexanoate (B1247844) | C6 | 7.82 |

| Methyl 3-hydroxyoctanoate | C8 | 10.89 |

| Methyl 3-hydroxydecanoate (B1257068) | C10 | 13.64 |

| Methyl 3-hydroxydodecanoate | C12 | 16.07 |

| Methyl 3-hydroxytetradecanoate | C14 | 18.26 |

Data derived from GC-MS analysis of derivatized bacterial polyhydroxyalkanoates. researchgate.net

Chiral Derivatization: Although modern chiral GC columns often allow for the direct separation of enantiomers without derivatization, an alternative strategy involves derivatizing the chiral analyte with a chiral derivatizing agent to form diastereomers. mdpi.comchrom-china.com These diastereomers, having different physical properties, can then be separated on a standard, non-chiral GC column. However, the direct analysis on a chiral stationary phase, such as one based on cyclodextrins, is generally the preferred and more direct modern approach for enantiomeric separation of compounds like ethyl 3-hydroxybutanoate and its analogs. mdpi.com

Biochemical and Biological Research Investigations Non Clinical/in Vitro/model Systems

Enzymatic Transformations of Ethyl 3-hydroxyundecanoate

The study of the enzymatic transformations of this compound provides insight into its metabolic fate in biological systems and its potential as a substrate for biotechnological applications. These transformations are primarily catalyzed by hydrolases and oxidoreductases.

The enzymatic hydrolysis of esters is a widely studied reaction, with enzymes like lipases and esterases being the primary catalysts. While specific kinetic data for the hydrolysis of this compound is not extensively documented in publicly available research, the substrate specificity of various lipases and esterases for long-chain fatty acid esters allows for informed inferences.

Lipases (EC 3.1.1.3) are known to hydrolyze water-insoluble long-chain acylglycerols, but they also show activity towards a broad range of other esters. csic.esnih.gov Studies on surfactant-coated lipases have demonstrated that fatty acids with longer alkyl chains, such as palmitic (C16) and stearic (C18) acids, are often better substrates than those with shorter chains. dss.go.th A notable decrease in reaction rate is observed when the fatty acid chain length is reduced. dss.go.th This suggests that this compound, with its C11 chain, would likely be a viable substrate for many lipases. The kinetics of lipase-catalyzed esterification often follow a Ping-Pong Bi-Bi mechanism, and this model can also be applied to hydrolysis reactions. dss.go.thmonash.edu

Esterases (EC 3.1.1.1), in contrast, generally show a preference for hydrolyzing esters with shorter-chain acyl groups (≤ C8). nih.gov However, some esterases, such as those from the hormone-sensitive lipase (B570770) (HSL) family, exhibit broader substrate specificity. nih.gov For example, a novel esterase from a Microbacterium species, EstSIT01, showed the highest activity towards p-nitrophenyl acetate (B1210297) (C2) and decreasing activity with longer chains, with no activity detected for p-nitrophenyl octanoate (B1194180) (C8). nih.gov Conversely, other metagenome-derived esterases have shown the ability to hydrolyze longer-chain fatty acids. nih.gov The enzymatic hydrolysis of long-chain N-heterocyclic fatty esters by lipases from Candida cylindracea and Rhizomucor miehei has also been reported, indicating the versatility of these enzymes. nih.gov

The following table provides a summary of kinetic parameters for the hydrolysis of various esters by different enzymes, which can be used to contextualize the potential enzymatic hydrolysis of this compound.

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Source |

| Human platelet Ap3Aase | ε-(Ap3A) | 1.4 ± 0.4 | Not Specified | monash.edu |

| Surfactant-coated lipase | Long-chain fatty acids/alcohols | Michaelis-Menten kinetics observed | Not Specified | dss.go.th |

This table is for illustrative purposes and includes data for related but not identical substrates due to the lack of specific data for this compound.

The primary enzymes involved in the metabolism of this compound are expected to be hydrolases, which cleave the ester bond, and oxidoreductases, which can act on the hydroxyl group.

Hydrolases: As discussed, lipases and esterases are the key hydrolases responsible for the breakdown of esters. These enzymes belong to the α/β hydrolase superfamily and share a conserved catalytic triad (B1167595) of Ser-His-Asp/Glu. nih.govfrontiersin.org The initial step in the metabolism of this compound in a microbial system would likely be its hydrolysis into ethanol (B145695) and 3-hydroxyundecanoic acid. This reaction is catalyzed by extracellular or intracellular lipases and esterases. Many bacteria, including species of Pseudomonas, Bacillus, and Staphylococcus, are known to produce these enzymes. researchgate.net

Oxidoreductases: Following hydrolysis, the resulting 3-hydroxyundecanoic acid can be further metabolized. Oxidoreductases, such as 3-hydroxyacyl-CoA dehydrogenases, are crucial enzymes in the β-oxidation of fatty acids. These enzymes catalyze the oxidation of the hydroxyl group at the C3 position to a keto group, a key step in fatty acid metabolism. nih.gov The long-chain acyl-CoA synthetase (LC-FACS) first activates the fatty acid to its CoA ester, which can then enter the β-oxidation pathway. wikipedia.org In addition to their role in fatty acid degradation, some oxidoreductases, like those from the ALOX15 family, are involved in the metabolism of polyunsaturated fatty acids to produce signaling molecules. wikipedia.org

The table below lists some enzymes that are involved in the metabolism of fatty acids and their esters, which are likely to play a role in the breakdown of this compound.

| Enzyme Class | Specific Enzyme Example | Function | Source Organism (Example) |

| Hydrolase | Lipase | Hydrolysis of ester bonds | Candida antarctica, Pseudomonas fluorescens |

| Hydrolase | Esterase | Hydrolysis of ester bonds | Microbacterium sp. |

| Oxidoreductase | Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) | Oxidation of 3-hydroxyacyl-CoA | Mitochondria (various organisms) |

| Ligase | Long-chain acyl-CoA synthetase (LC-FACS) | Activation of fatty acids | Escherichia coli |

Role in Microbial Metabolism and Biopolymer Synthesis Research

This compound and its hydrolysis product, 3-hydroxyundecanoic acid, are relevant to microbial metabolism, particularly in the context of the synthesis of polyhydroxyalkanoates (PHAs).

Polyhydroxyalkanoates (PHAs) are a family of biodegradable polyesters produced by numerous bacteria as intracellular carbon and energy storage materials. The monomer composition of PHAs is highly variable and depends on the bacterial strain and the available carbon source. elsevierpure.com The (R)-3-hydroxyacyl-CoA intermediates of the fatty acid β-oxidation pathway are common precursors for PHA synthesis. nih.gov

Given that 3-hydroxyundecanoic acid is a C11 3-hydroxy fatty acid, it has the potential to be incorporated as a monomer unit into medium-chain-length PHAs (mcl-PHAs), which typically consist of monomers with 6 to 14 carbon atoms. Bacteria such as Pseudomonas putida are well-known producers of mcl-PHAs. elsevierpure.com The metabolism of undecanoic acid and its derivatives has been studied in various microorganisms, and it is known that these compounds can be channeled into PHA synthesis. nih.govresearchgate.netnih.gov The incorporation of C11 monomers into PHAs has been demonstrated, leading to the production of copolymers with unique properties. google.com

The general pathway for the incorporation of 3-hydroxyundecanoate into PHA would involve the following steps:

Hydrolysis of this compound to 3-hydroxyundecanoic acid by an esterase or lipase.

Activation of 3-hydroxyundecanoic acid to 3-hydroxyundecanoyl-CoA by an acyl-CoA synthetase.

Polymerization of 3-hydroxyundecanoyl-CoA monomers by a PHA synthase to form the PHA polymer.

The incorporation of different monomer units into the PHA polymer chain has a significant impact on the material properties of the resulting bioplastic. elsevierpure.com Pure poly(3-hydroxybutyrate) (PHB), a short-chain-length PHA, is often brittle and stiff. The inclusion of longer-chain monomers, such as 3-hydroxyundecanoate, can disrupt the crystallinity of the polymer, leading to increased flexibility, a lower melting point, and a more elastomeric character. elsevierpure.com

Research in academic settings has explored the production of PHAs with tailored properties by feeding bacteria with specific fatty acids. The incorporation of monomers like 3-hydroxyundecanoate would be expected to yield a PHA copolymer with improved ductility and toughness compared to PHB. These amorphous and elastomeric properties are desirable for a range of applications, from medical devices to packaging materials. elsevierpure.com

The following table illustrates the general effect of incorporating longer-chain monomers on the properties of PHAs.

| PHA Type | Monomer Composition | Typical Properties |

| scl-PHA | 3-hydroxybutyrate (C4) | Stiff, brittle, high crystallinity |

| mcl-PHA | 3-hydroxyhexanoate (B1247844) (C6) to 3-hydroxydodecanoate (C12) | Flexible, elastomeric, lower crystallinity |

| scl-co-mcl-PHA | C4 and C6-C12 monomers | Properties can be tailored between stiff and elastomeric |

Quorum sensing is a mechanism of bacterial cell-to-cell communication that relies on the production and detection of small signaling molecules called autoinducers. youtube.comyoutube.com This process allows bacteria to coordinate gene expression in a population-density-dependent manner, regulating processes such as biofilm formation, virulence, and antibiotic production. youtube.com

The most well-studied autoinducers in Gram-negative bacteria are N-acyl-homoserine lactones (AHLs). youtube.com These molecules consist of a homoserine lactone ring attached to a fatty acyl side chain. youtube.com In Pseudomonas aeruginosa, in addition to the AHL-based las and rhl systems, a quinolone-based signaling system (pqs) is also present. acs.orgnih.govnih.govresearchgate.net The pqs system utilizes 2-alkyl-4-quinolones, which are derived from fatty acid metabolism. acs.org

Investigation of Interactions with Model Biological Systems (in vitro, cell-free, non-human cell lines)

Binding Studies with Isolated Enzymes or Receptors

Research into the interactions of this compound with isolated biological molecules has primarily centered on its role as a substrate for various enzymes, particularly lipases. These studies are often designed to understand the principles of enzyme-substrate binding and to achieve the kinetic resolution of racemic mixtures of the compound.

The enzymatic resolution of ethyl 3-hydroxy-3-phenylpropanoate, a structural analog of this compound, has been successfully demonstrated using several hydrolases. In these studies, the differential binding of the enantiomers to the enzyme's active site is the key to selective hydrolysis. For instance, Candida antarctica lipase B (PCL) has shown high efficiency in selectively hydrolyzing one enantiomer, allowing for the separation of the (R) and (S) forms with high enantiomeric excess. scielo.brscielo.br The table below summarizes the results of the enzymatic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate (1a) with PCL.

Similarly, other lipases such as those from Pseudomonas cepacia (PCL), porcine pancreas (PLE), Candida rugosa (CRL), and Aspergillus oryzae (AOP) have been investigated for their ability to hydrolyze β-hydroxy esters. scielo.brscielo.br While PCL was most effective for the secondary ester, PLE showed better, though still limited, selectivity for tertiary β-hydroxy esters. scielo.brscielo.br The interaction and binding of the substrate to the active site of these enzymes are influenced by the structural characteristics of the substrate, including the size and nature of the groups attached to the β-carbon. scielo.br

While direct binding assays of this compound to specific receptors are not extensively documented in the reviewed literature, the principles of such investigations are well-established. nih.govrsc.org These assays, which can include techniques like scintillation proximity assays (SPA), filtration binding, and fluorescence polarization, are crucial for determining the affinity and kinetics of ligand-receptor interactions. nih.gov Such methods could be applied in future research to explore potential receptor targets for this compound.

Cellular Responses in Non-Human Cell Cultures (e.g., yeast, bacterial, insect cell lines)

The influence of this compound and related compounds has been explored in various non-human cell culture systems, providing insights into their potential biological activities.

Yeast Cell Cultures:

In the context of yeast, such as Saccharomyces cerevisiae, research has often focused on the cellular responses to ethanol stress, which can induce a variety of cellular adjustments, including alterations in membrane lipids and the activation of stress response pathways. nih.gov While not directly investigating this compound, these studies provide a framework for understanding how yeast cells might respond to lipid-like molecules. For instance, ethanol stress is known to trigger the unfolded protein response (UPR), a cellular mechanism to cope with protein misfolding in the endoplasmic reticulum. nih.gov

Bacterial Cell Cultures:

In bacterial systems, certain derivatives of related compounds have been shown to possess antibacterial properties. For example, ethyl 3,5-dibromoorsellinate, a derivative of a compound from a lichen mycobiont, demonstrated efficient inhibition of Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov Time-kill analysis revealed a bactericidal effect at higher concentrations. nih.gov Furthermore, this compound was found to inhibit biofilm formation in MRSA at sub-inhibitory concentrations. nih.gov Another study on ethyl 3,4-dihydroxybenzoate (EDHB) showed it could potentiate the activity of antibiotics against drug-resistant Escherichia coli by inhibiting efflux pumps, without significantly altering bacterial membrane permeability. mdpi.com The table below presents the minimum inhibitory concentration (MIC) values for ethyl 3,5-dibromoorsellinate against various bacterial strains.

Insect Cell Lines:

Insect cell lines, such as those derived from Spodoptera frugiperda (Sf9) and Manduca sexta, are widely used in research for applications ranging from recombinant protein production to toxicological studies. nih.govbiorxiv.orgnih.gov These cell lines have been instrumental in studying cellular processes like apoptosis induced by natural product pesticides. nih.gov While specific studies on the direct cellular response of insect cells to this compound are not prominent in the searched literature, the established methodologies for assessing cytotoxicity and other cellular responses in these systems are readily applicable. nih.govinsights.bio For example, the growth and viability of these cell lines can be monitored in the presence of test compounds to determine any effects. biorxiv.org

Theoretical and Computational Studies in Chemical Biology

Molecular Modeling and Conformational Analysis of Ethyl 3-hydroxyundecanoate

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. taylorfrancis.com A fundamental application of molecular modeling is conformational analysis, which aims to identify the stable three-dimensional arrangements (conformations) a molecule can adopt and their corresponding energy levels. upc.eduijpsr.com For a flexible molecule like this compound, which contains a long aliphatic chain and several rotatable single bonds, understanding its conformational landscape is crucial for predicting its physical properties and how it might interact with biological targets. ijpsr.com

The process involves a conformational search, which systematically or stochastically explores the potential energy surface of the molecule to find low-energy conformations, known as local or global minima. upc.edu For this compound, the key dihedral angles to consider would be along the undecanoate backbone and around the ester and hydroxyl functional groups. The analysis reveals how the molecule might fold in different environments. Molecular mechanics force fields are typically employed for these calculations, providing a balance between computational cost and accuracy for large and flexible molecules. upc.edu

Detailed conformational analysis can reveal the most probable shapes the molecule will assume in solution. For instance, it can determine the spatial relationship between the polar hydroxyl group, the ester moiety, and the nonpolar alkyl chain. This information is a critical starting point for more advanced computational studies, such as docking simulations. nih.gov

Table 1: Key Rotatable Bonds in this compound for Conformational Analysis

| Bond Description | Atoms Involved | Significance |

| Ester Linkage | C-C-O-C | Determines the orientation of the ethyl group relative to the main chain. |

| Hydroxyl Group | H-O-C-C | Affects the accessibility of the hydroxyl group for hydrogen bonding. |

| Alkyl Chain Backbone | C-C-C-C | Governs the overall folding and shape of the long hydrocarbon tail. |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more detailed understanding of a molecule's electronic properties than molecular mechanics. bath.ac.ukmongoliajol.info DFT is used to solve the Schrödinger equation approximately, yielding information about electron distribution, molecular orbitals, and various reactivity descriptors. mongoliajol.inforesearchgate.net These calculations are instrumental in predicting a molecule's chemical stability and reactivity. researchgate.net

For this compound, DFT calculations can be used to determine several key parameters:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. mdpi.com For this compound, it would show regions of negative potential (electron-rich) around the oxygen atoms of the ester and hydroxyl groups, indicating sites prone to electrophilic attack. Regions of positive potential would be found around the hydrogen atoms.

These quantum chemical insights are invaluable for predicting how this compound might behave in a chemical reaction or interact with a biological receptor at an electronic level. mdpi.com

Table 2: Illustrative Quantum Chemical Parameters Calculable for this compound via DFT

| Parameter | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | Correlates with chemical stability and reactivity. researchgate.net |

| Electronegativity | χ | Measures the power of a molecule to attract electrons. researchgate.net |

| Chemical Hardness | η | Measures resistance to change in electron distribution. researchgate.net |

| Chemical Softness | S | Reciprocal of hardness, indicates reactivity. researchgate.net |

In Silico Prediction of Biochemical Interactions and Enzyme Active Site Docking

In silico docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov This method is widely used in drug discovery to simulate the interaction between a potential drug molecule (a ligand) and a protein target, typically an enzyme. researchgate.netnih.gov

The process for studying this compound would involve:

Preparation of Structures: A three-dimensional structure of the target enzyme is required, often obtained from crystallographic data. The low-energy conformations of this compound, identified through conformational analysis, are also prepared.

Docking Simulation: A docking algorithm systematically places the ligand (this compound) into the active site of the enzyme. It samples a vast number of possible binding poses and orientations.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores, indicating the most stable interactions, are then analyzed in detail. mdpi.com This analysis identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. dergipark.org.tr

For this compound, a docking study could investigate its potential to bind to enzymes involved in the metabolism of fatty acids or polyhydroxyalkanoates (PHAs), such as PHA synthases. The results would predict whether the molecule can fit within the active site and identify the specific amino acid residues it interacts with. For example, the hydroxyl group could act as a hydrogen bond donor or acceptor, while the long alkyl chain could form extensive hydrophobic interactions within a nonpolar pocket of the active site. mdpi.com

Table 3: Potential Intermolecular Interactions of this compound in an Enzyme Active Site

| Interaction Type | Molecular Group Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Hydroxyl Group (-OH), Ester Carbonyl (C=O) | Serine, Threonine, Tyrosine, Aspartate, Glutamate, Histidine |

| Hydrophobic Interactions | Undecanoate Alkyl Chain | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |

| Van der Waals Forces | Entire Molecule | All nearby residues in the binding pocket |

Applications in Academic Research and Chemical Science

Utilization as a Reference Standard in Analytical Chemistry Research

In analytical chemistry, the availability of pure, well-characterized reference standards is crucial for the accurate identification and quantification of compounds in complex mixtures. β-hydroxy esters like ethyl 3-hydroxyundecanoate can serve as important standards, particularly in the analysis of natural products, environmental samples, and metabolomic studies.

The National Institute of Standards and Technology (NIST), for instance, maintains data on related compounds like ethyl 3-hydroxyhexadecanoate, including gas chromatography retention indices. nist.gov This type of data is fundamental for analytical method development, allowing researchers to identify the presence of these compounds in a sample by comparing retention times on a gas chromatography column. While detailed listings for this compound as a certified reference material are not widespread, its synthesis and purification would enable its use as a standard for:

Metabolomics: Identifying and quantifying microbial or plant metabolites where 3-hydroxy fatty acid esters are part of metabolic pathways.

Food and Beverage Analysis: Detecting its presence as a potential fermentation byproduct or natural component in foods and beverages.

Pheromone Research: Quantifying its presence in insect secretions where it may act as a semiochemical.

The characterization of such standards typically involves a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography to ensure purity and confirm structural identity.

Role as a Chiral Building Block in Academic Organic Synthesis

One of the most significant applications of β-hydroxy esters in academia is their use as chiral building blocks, or synthons, in asymmetric synthesis. The hydroxyl group at the C3 position creates a chiral center, meaning the molecule can exist in two non-superimposable mirror-image forms: the (R)- and (S)-enantiomers. Access to enantiomerically pure forms of these esters is highly valuable for constructing complex, stereochemically defined molecules like pharmaceuticals and natural products.

While specific, large-scale syntheses using this compound are not as commonly documented as its shorter-chain relatives, the chemical principles are directly transferable. Optically active ethyl 3-hydroxybutanoate, for example, is a versatile and widely studied chiral building block. orgsyn.org It can be produced in high enantiomeric purity through methods like the enantioselective hydrogenation of ethyl acetoacetate (B1235776) using chiral catalysts or through biocatalytic reduction using yeast or recombinant E. coli cells. orgsyn.orgnih.gov

These chiral synthons are employed in the synthesis of a variety of important compounds:

Pharmaceuticals: Ethyl (R)-4-cyano-3-hydroxybutanoate is a key intermediate for the side chain of the cholesterol-lowering drug, atorvastatin. nih.gov

Natural Products: (S)- and (R)-ethyl 3-hydroxybutanoate are starting materials for the synthesis of various natural products, including pheromones and antibiotics. orgsyn.org

Fine Chemicals: They are used to create other valuable chiral intermediates for drug discovery and materials science. nih.govresearchgate.net

The synthetic utility stems from the two functional groups—the ester and the alcohol—which can be selectively modified to build up a carbon skeleton with precise stereochemical control.

| Chiral Building Block | Synthetic Target Class | Significance | Reference |

|---|---|---|---|

| Ethyl (R)-3-hydroxybutanoate | Antibiotics, Pheromones | Provides a stereocenter for creating complex natural product backbones. | orgsyn.org |

| Ethyl (R)-4-cyano-3-hydroxybutanoate | Statin side-chains (e.g., for Atorvastatin) | Crucial intermediate for a major class of cardiovascular drugs. | nih.gov |

| Chiral α-amino alcohols | Novel Amino Acids | Synthesized using asymmetric hydrogenation, demonstrating a key technique for creating chiral amines. | nih.govresearchgate.net |

| Tetrahydropentalene derivatives | Medicinal Chemistry Scaffolds | Used to create complex, three-dimensional molecules for drug discovery inspired by natural products. | nuph.edu.ua |

Contribution to Fundamental Understanding of Natural Product Chemistry

The study and synthesis of compounds like this compound contribute to the broader understanding of natural product chemistry. Natural products are a prolific source of new drug leads and bioactive compounds. rsc.org Research involving β-hydroxy esters intersects with this field in several ways:

Identification and Isolation: The first step is often the identification of these esters as components of natural sources, such as microbial fermentation broths, plant essential oils, or insect pheromone blends. For example, the related compound ethyl 3-hydroxydecanoate (B1257068) has been identified in the fruit of Spondias cytherea. thegoodscentscompany.com

Structure Elucidation: Once isolated, analytical techniques are used to determine the exact chemical structure, including the stereochemistry of the chiral center. This information is vital for understanding its biological function.

Total Synthesis: The chemical synthesis of a natural product, often using chiral building blocks like β-hydroxy esters, serves as the ultimate confirmation of its proposed structure. orgsyn.org Furthermore, synthesis provides access to larger quantities of the compound for biological testing, which is often difficult to obtain from the natural source.

Biocatalysis and Biosynthesis: Investigating how organisms produce these compounds provides insight into enzymatic processes. The use of enzymes and whole-cell systems to synthesize chiral β-hydroxy esters is a prime example of how understanding natural biosynthetic pathways can lead to powerful and sustainable chemical manufacturing methods. nih.govnih.gov

Research in Flavor and Fragrance Chemistry (Focus on identification, analysis, and fundamental perception mechanisms)

Many medium-chain fatty acid esters are known for their distinct sensory properties and are key components of natural and artificial flavors and fragrances. Ethyl 3-hydroxyhexanoate (B1247844), a close analog of this compound, is well-characterized in this field. It is described as having a fruity, grape, sweet, and slightly smoky or cheesy aroma profile and is used in flavors for dairy, fruit, and savory applications. thegoodscentscompany.com

Research in this area for the broader class of β-hydroxy ethyl esters involves:

Given its structure, this compound is a target of interest in flavor and fragrance research for its potential to impart creamy, waxy, fruity, or dairy-like notes, although specific organoleptic data is not widely published.

| Property | Description | Reference |

|---|---|---|

| Odor | Fruity, grape, green, sweet, hay-like, with smoky and leathery nuances. | thegoodscentscompany.com |

| Taste | Sweet, fruity, tropical, grape, grassy, with citrus and cheese notes. | thegoodscentscompany.com |

| Applications | Used in cheese, citrus, grape, and overripe fruit flavors; also for meat and vegetable applications. | thegoodscentscompany.com |

| Natural Occurrence | Found in red wine and various fruits like Asian pears. | foodb.ca |

Emerging Research Frontiers and Future Directions

Development of Novel Methodologies for Sustainable Synthesis

The chemical synthesis of β-hydroxy esters like ethyl 3-hydroxyundecanoate has traditionally relied on methods like the Reformatsky reaction, which involves the use of metallic zinc and α-haloesters. researchgate.net While effective, these methods often present challenges regarding atom economy and the use of harsh reagents. researchgate.net Consequently, research is increasingly focused on developing more sustainable and efficient synthetic routes.

Biocatalysis: A prominent green approach is the use of enzymes. The asymmetric reduction of β-keto esters using cell-free enzymes is a viable method for producing enantiomerically pure β-hydroxy esters, which are valuable building blocks in the pharmaceutical and food industries. rsc.org Researchers are developing self-sufficient heterogeneous biocatalysts to make this process more economically feasible by maximizing enzyme and cofactor reusability. rsc.org For instance, ketoreductases and dehydrogenases have been successfully immobilized and used in continuous flow reactors for the production of other β-hydroxy esters, demonstrating high stability and yield. rsc.org Multi-step enzymatic syntheses, or cascade reactions, are also a key area of development, aiming to create complex molecules through sequential, enzyme-catalyzed steps in a single pot. tudublin.ie

Solvent-Free and Modified Chemical Syntheses: Advances are also being made in traditional chemical methods to improve their environmental footprint. Indium-mediated Reformatsky reactions can be performed at room temperature without a solvent, offering a more convenient and efficient procedure. researchgate.net Furthermore, modifications to existing protocols, such as using highly active manganese or catalytic amounts of cobalt(II) bromide, aim to reduce waste and improve yields of β-hydroxy esters. researchgate.net Efforts to improve the green metrics of syntheses for related hydroxy-fatty acids focus on reducing the use of toxic reagents and restrictive setups, with new pathways demonstrating better sustainability scores despite involving more steps. frontiersin.org

Table 1: Comparison of Synthetic Methodologies for β-Hydroxy Esters

| Methodology | Key Features | Advantages | Challenges |

|---|---|---|---|

| Traditional Reformatsky Reaction | Uses metallic zinc and α-haloesters. researchgate.net | Powerful C-C bond formation. researchgate.net | Poor atom economy, use of hazardous reagents. researchgate.net |

| Indium-Mediated Reaction | Performed at room temperature, often solvent-free. researchgate.net | High efficiency, mild conditions. researchgate.net | Metal cost and availability. |

| Biocatalysis (e.g., Ketoreductases) | Employs enzymes for asymmetric reduction of β-keto esters. rsc.org | High enantioselectivity, mild reaction conditions, sustainable. rsc.orggoogle.com | Cost of enzymes and cofactors, operational stability. rsc.orgtudublin.ie |

| Photoredox Catalysis | Uses visible light and an organophotocatalyst. core.ac.uk | Mild conditions, avoids stoichiometric metal reductants, high regioselectivity. core.ac.uk | Requires specialized equipment, catalyst sensitivity. |

Exploration of Uncharted Biological Roles in Diverse Model Systems

While some biological roles of fatty acid esters are known, research is beginning to uncover new functions for compounds like this compound in a wider range of organisms. These molecules are part of a larger class of fatty alcohols and esters that are fundamental to various biological systems.

Future research will likely focus on identifying the specific roles of this compound in intercellular signaling, developmental processes, and host-microbe interactions across different kingdoms of life. For example, related hydroxy-fatty acids are being investigated for their potential to stimulate plant immune systems. frontiersin.org The exploration of its function in organisms where its presence has not been extensively documented could reveal novel metabolic pathways and regulatory networks. Furthermore, understanding how such compounds mediate interactions between organisms, such as in symbiotic or pathogenic relationships, is a key area for future investigation.

Integration with Metabolomics and Systems Biology Approaches

The study of individual molecules like this compound is being revolutionized by its integration into the broader contexts of metabolomics and systems biology. nih.gov Metabolomics, which aims to identify and quantify the complete set of small-molecule metabolites in a biological system, provides a snapshot of the downstream effects of gene and protein activity. nih.gov

Q & A

Basic: What are the recommended methodologies for synthesizing Ethyl 3-hydroxyundecanoate with high purity?

Answer:

Synthesis typically involves esterification of 3-hydroxyundecanoic acid with ethanol under acid catalysis. Key steps include:

- Reagent Selection : Use anhydrous ethanol and catalysts like sulfuric acid or p-toluenesulfonic acid to minimize side reactions .

- Purification : Post-reaction, neutralize the catalyst, extract the ester using dichloromethane, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using GC-MS or HPLC with standards from reputable suppliers (e.g., Sigma-Aldrich, Fisher Scientific) .

- Storage : Store below -20°C to prevent degradation, as recommended for structurally similar esters .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Answer:

Use a combination of spectroscopic and chromatographic techniques:

- NMR : Compare and NMR spectra with reference data (e.g., NIST Chemistry WebBook) to confirm ester and hydroxyl group positions .

- FT-IR : Validate the presence of ester carbonyl (~1740 cm) and hydroxyl (~3450 cm) stretches .

- Mass Spectrometry : Match molecular ion peaks (e.g., m/z 216.32 for [M+H]) and fragmentation patterns to literature .

Advanced: How do variations in the alkyl chain length (R-group) of 3-hydroxyalkanoate esters influence their physicochemical properties?

Answer:

The R-group length affects crystallinity, thermal stability, and hydrophobicity. For example:

- Thermal Stability : Longer chains (e.g., C11 in this compound vs. C4 in methyl 3-hydroxybutyrate) increase melting points due to enhanced van der Waals interactions .

- Hydrophobicity : this compound (C11) exhibits higher logP values than shorter-chain analogs, impacting solubility in drug delivery systems .

Methodological Insight : Compare differential scanning calorimetry (DSC) and contact angle measurements across homologs to quantify trends .

Advanced: How can researchers address discrepancies in reported bioactivity data for this compound?

Answer:

Contradictions often arise from:

- Purity Variability : Cross-validate supplier certificates (e.g., ≥98% purity) and use internal standards during bioassays .

- Assay Conditions : Standardize parameters (e.g., pH, temperature) to match literature protocols. For example, enzymatic hydrolysis rates vary with buffer composition .

- Statistical Rigor : Apply multivariate analysis to isolate confounding variables (e.g., cell line specificity in cytotoxicity studies) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods due to potential ethanol emissions during synthesis .

- Waste Disposal : Neutralize acidic byproducts before disposal and segregate organic waste per institutional guidelines .

Advanced: What experimental strategies optimize this compound incorporation into biodegradable polymers?

Answer:

- Copolymer Design : Blend with shorter-chain PHAs (e.g., poly(3-hydroxybutyrate)) to balance mechanical strength and degradation rates. Monitor via tensile testing and enzymatic degradation assays .

- Catalyst Screening : Test lipases (e.g., Candida antarctica Lipase B) for ring-opening polymerization efficiency .

- Characterization : Use GPC for molecular weight distribution and AFM for surface morphology analysis .

Basic: What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological fluids)?

Answer: